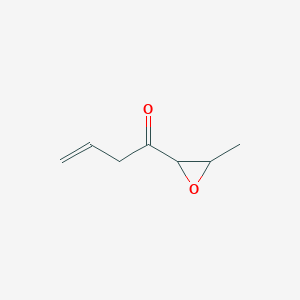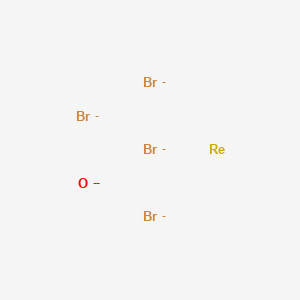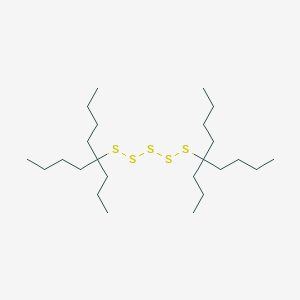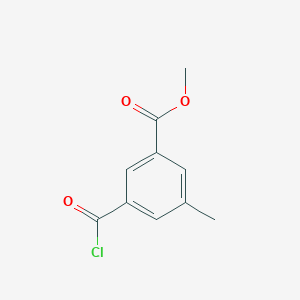
Diethoxyzinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethoxyzinc, also known as zinc diethoxide, is an organozinc compound with the chemical formula C₄H₁₀O₂Zn. It is a colorless liquid that is highly reactive and pyrophoric, meaning it can ignite spontaneously in air. This compound is primarily used as a reagent in organic synthesis and as a precursor for the deposition of zinc-containing thin films.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethoxyzinc can be synthesized through the reaction of zinc metal with ethyl iodide or ethyl bromide in the presence of a zinc-copper couple. This reaction produces diethylzinc, which can then be converted to this compound by reacting with ethanol under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is typically produced through a similar process, involving the reaction of zinc metal with ethyl halides followed by conversion to this compound. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the purity of the product .
Chemical Reactions Analysis
Types of Reactions
Diethoxyzinc undergoes various types of chemical reactions, including:
Oxidation: This compound reacts with oxygen to form zinc oxide and ethane.
Hydrolysis: It reacts with water to produce zinc hydroxide and ethane.
Substitution: This compound can participate in substitution reactions with other organometallic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxygen, water, and various organic halides. These reactions are typically carried out under controlled conditions to prevent unwanted side reactions and ensure the desired products are obtained .
Major Products Formed
The major products formed from reactions involving this compound include zinc oxide, zinc hydroxide, and various organozinc compounds. These products are often used in further chemical synthesis or as precursors for the deposition of thin films .
Scientific Research Applications
Diethoxyzinc has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which diethoxyzinc exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactions. For example, in the deposition of zinc oxide thin films, this compound reacts with oxygen or water to form zinc oxide, which then deposits onto a substrate . The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethoxyzinc include:
Diethylzinc: An organozinc compound with the formula C₄H₁₀Zn, used in organic synthesis and as a precursor for zinc oxide thin films.
Dimethylzinc: Another organozinc compound with the formula C₂H₆Zn, used in similar applications as diethylzinc.
Uniqueness
This compound is unique in its ability to form stable zinc-containing thin films under controlled conditions. Its reactivity and pyrophoric nature make it a valuable reagent in organic synthesis and materials science .
Properties
Molecular Formula |
C4H12O2Zn |
|---|---|
Molecular Weight |
157.5 g/mol |
IUPAC Name |
ethanol;zinc |
InChI |
InChI=1S/2C2H6O.Zn/c2*1-2-3;/h2*3H,2H2,1H3; |
InChI Key |
RWZKAROCZDFJEI-UHFFFAOYSA-N |
Canonical SMILES |
CCO.CCO.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


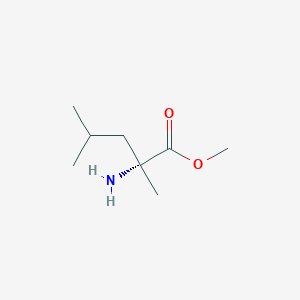


![Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B13833258.png)

![tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13833279.png)

